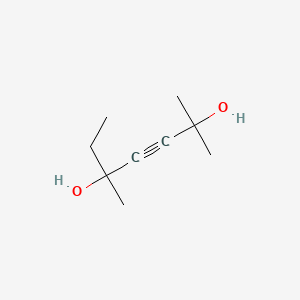

2,5-Dimethyl-3-heptyne-2,5-diol

Description

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2,5-dimethylhept-3-yne-2,5-diol |

InChI |

InChI=1S/C9H16O2/c1-5-9(4,11)7-6-8(2,3)10/h10-11H,5H2,1-4H3 |

InChI Key |

WTELZXKJLBWLHA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C#CC(C)(C)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physical Properties of Selected Diols

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility in Water (20°C) |

|---|---|---|---|

| 2,5-Dimethyl-3-hexyne-2,5-diol | 89–95 | 205–206 | 240 g/L |

| p-Cymene-2,5-diol | Not reported | Not reported | High in organic solvents |

| 3-Hexyne-2,5-diol | Not reported | Not reported | High in polar solvents |

| 2,5-Diphenylhexane-2,5-diol | Not reported | Not reported | Low in water |

Table 2: Hazard Profiles

| Compound | Hazard Codes | Key Risks |

|---|---|---|

| 2,5-Dimethyl-3-hexyne-2,5-diol | R42/43 | Sensitization via inhalation/skin |

| p-Cymene-2,5-diol | Not specified | Potential phenolic toxicity |

| Fluorinated hexynediol derivative | Not specified | Likely low volatility hazards |

Preparation Methods

Reaction Mechanism

-

Base-Catalyzed Addition : Acetylene reacts with the ketone under alkaline conditions, forming a propargyl alcohol intermediate.

-

Dimerization : Two propargyl alcohol units couple via a copper-catalyzed Glaser-Hay reaction, forming the conjugated alkyne diol.

Example Protocol (adapted from):

-

Catalyst : Copper-bismuth-nickel supported on kaolin (Cu-Bi-Ni/kaolin).

-

Conditions :

-

Temperature: 80–120°C

-

Pressure: 2–4 atm acetylene

-

Molar ratio (ketone:acetylene): 2:1

-

Challenges :

-

Longer-chain ketones exhibit reduced reactivity due to steric hindrance.

-

Side reactions, such as over-ethynylation or polymerization, require precise temperature control.

Hydroxylation of Alkenes

The hydroxylation of alkenes with hydrogen peroxide in acidic media, as demonstrated for 2,3-dimethyl-2,3-butanediol (pinacol), offers a potential route. For 2,5-dimethyl-3-heptyne-2,5-diol, this method would involve:

-

Synthesizing a precursor alkyne-olefin hybrid.

-

Hydroxylating the double bond while preserving the triple bond.

Key Steps (Adapted from):

-

Olefin Selection : 2,5-dimethyl-3-heptene-2,5-diol (hypothetical precursor).

-

Reagents : Hydrogen peroxide (30–50%) and formic acid.

-

Conditions :

-

Temperature: 50–70°C

-

Reaction time: 2–4 hours

-

-

Workup : Saponification with NaOH, followed by extraction and distillation.

Limitations :

-

Stability of the alkyne moiety under acidic, oxidative conditions is unverified.

-

Competing epoxidation or dihydroxylation may occur.

Catalytic Hydrogenation of Diynediols

Partial hydrogenation of diynediols could yield the target compound. For example, reducing 2,5-dimethyl-3,4-heptadiyne-2,5-diol selectively at the internal triple bond might produce 2,5-dimethyl-3-heptyne-2,5-diol.

Catalyst Systems :

-

Lindlar catalyst (Pd/CaCO₃, quinoline-poisoned) for semi-hydrogenation.

-

Conditions :

-

H₂ pressure: 1–3 atm

-

Solvent: Ethanol or THF

-

Advantages :

-

High selectivity for alkynes over alkenes.

-

Tunable reaction parameters to preserve hydroxyl groups.

Comparative Analysis of Methods

| Method | Key Reactants | Catalyst | Yield | Challenges |

|---|---|---|---|---|

| Ethynylation | Acetylene, ketone | Cu-Bi-Ni/kaolin | 70–85% | Steric hindrance with larger ketones |

| Hydroxylation | Olefin, H₂O₂, HCOOH | None | 50–65% | Alkyne stability under acidic conditions |

| Partial Hydrogenation | Diynediol, H₂ | Lindlar catalyst | 60–75% | Over-reduction to alkane |

Emerging Strategies and Research Gaps

Recent advances in cascade catalysis and flow chemistry could address existing limitations. For instance, tandem ethynylation-hydroxylation in a continuous flow reactor might improve efficiency. Additionally, computational modeling (e.g., density functional theory) could optimize catalyst design for longer-chain diols.

Critical Research Needs :

-

Direct spectroscopic characterization of reaction intermediates.

-

Development of water-tolerant catalysts to simplify workup.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.